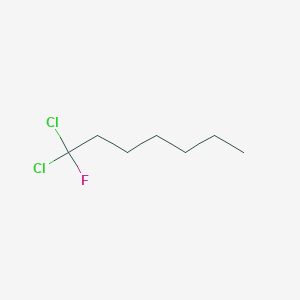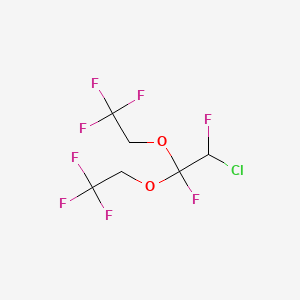
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
Overview
Description
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA) and is commonly used as a building block in the synthesis of pharmaceutical compounds . It is a white to off-white crystalline powder that is soluble in water and is stable under normal conditions .
Synthesis Analysis
The synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride involves a method specifically developed for large-scale preparation . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular formula of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is C4H7ClF3NO2 . The InChI code is 1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride include the formation of a Ni (II) complex with glycine Schiff base and its alkylation with CF3-CH2-I under basic conditions . The alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid .Physical And Chemical Properties Analysis
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a white to off-white crystalline powder . It is soluble in water and stable under normal conditions . The molecular weight is 193.55 .Scientific Research Applications
Drug Design and Bioisosteric Replacement
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid serve as valuable bioisosteres of the leucine moiety. These compounds find application in drug design due to their ability to mimic specific protein receptor structures. Incorporating tailor-made amino acids like N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid can enhance the desired bioactivity and pharmacokinetics of drug molecules .
Fluorinated Amino Acid Research
The strategic substitution of hydrogen with fluorine in drug molecules enhances metabolic stability. N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid contributes to this approach, allowing fine-tuning of drug properties. Researchers explore its use in creating novel pharmaceuticals with improved efficacy and safety profiles .
Fluorinated Tailor-Made Amino Acids
Researchers investigate various structural types of tailor-made amino acids, including fluorinated analogs. N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid falls into this category and plays a crucial role in modern drug design .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that enantiomerically pure derivatives of this compound are in high demand as bioisosteres of leucine moiety in drug design . This suggests that it may interact with biological targets in a similar manner to leucine, an essential amino acid involved in protein synthesis.
Mode of Action
It is known that the compound is used in the synthesis of other compounds, where it forms a ni (ii) complex with glycine schiff base, which is alkylated under basic conditions . This suggests that it may interact with its targets through similar chemical reactions.
Pharmacokinetics
It is known that the compound is used in drug design to increase the metabolic stability of a drug molecule by strategic fluorine for hydrogen substitution . This suggests that it may have favorable pharmacokinetic properties, such as increased stability and bioavailability.
Action Environment
It is known that the compound is stable under basic conditions . This suggests that its action may be influenced by the pH of its environment.
properties
IUPAC Name |
2-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBBIHZBGVKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride | |
CAS RN |
262296-39-9 | |
| Record name | 2-amino-4,4,4-trifluorobutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041098.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)
![{3-[(Ethylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041102.png)
![{3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041103.png)
![(3-Methoxyphenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041105.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)
![[(Z)-[Amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041109.png)






![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide](/img/structure/B3041121.png)